molecular formula C10H6N2O5 B11876675 4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- CAS No. 33544-22-8

4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-

Cat. No.: B11876675
CAS No.: 33544-22-8
M. Wt: 234.16 g/mol
InChI Key: HMERJEBPCIDEAL-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- is a heterocyclic compound with significant interest in various scientific fields This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- typically involves the nitration of 4H-1-Benzopyran-2-carboxamide followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but lacks the nitro group.

    4H-1-Benzopyran-2-carboxamide, 6-methyl-4-oxo-: Contains a methyl group instead of a nitro group.

    4H-1-Benzopyran-2-carboxylic acid, 8-nitro-4-oxo-: Nitro group positioned differently on the benzopyran ring.

Uniqueness

4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- is unique due to the presence of both nitro and oxo groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

33544-22-8

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

6-nitro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C10H6N2O5/c11-10(14)9-4-7(13)6-3-5(12(15)16)1-2-8(6)17-9/h1-4H,(H2,11,14)

InChI Key

HMERJEBPCIDEAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(=O)N

Origin of Product

United States

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